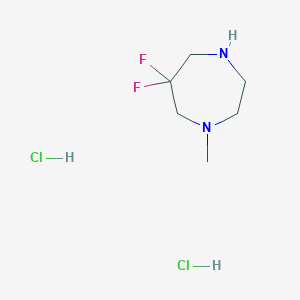
6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride is a chemical compound with the molecular formula C6H14Cl2F2N2 It is a derivative of diazepane, characterized by the presence of two fluorine atoms and a methyl group attached to the diazepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride typically involves the fluorination of a diazepane precursor. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled temperatures and pressures. The methylation step can be achieved using methyl iodide or methyl triflate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and methylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated components.
Wirkmechanismus
The mechanism of action of 6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions, which can modulate the activity of the target molecules. The methyl group may also contribute to the compound’s lipophilicity, affecting its distribution and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Fluoro-1-methyl-1,4-diazepane dihydrochloride
- 6,6-Dichloro-1-methyl-1,4-diazepane dihydrochloride
- 6,6-Difluoro-1,4-diazepane dihydrochloride
Uniqueness
6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride is unique due to the presence of two fluorine atoms and a methyl group, which confer distinct chemical and physical properties. These modifications can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its analogs.
Eigenschaften
CAS-Nummer |
2227206-69-9 |
|---|---|
Molekularformel |
C6H13ClF2N2 |
Molekulargewicht |
186.63 g/mol |
IUPAC-Name |
6,6-difluoro-1-methyl-1,4-diazepane;hydrochloride |
InChI |
InChI=1S/C6H12F2N2.ClH/c1-10-3-2-9-4-6(7,8)5-10;/h9H,2-5H2,1H3;1H |
InChI-Schlüssel |
OZDULSMDXHYTLG-UHFFFAOYSA-N |
SMILES |
CN1CCNCC(C1)(F)F.Cl.Cl |
Kanonische SMILES |
CN1CCNCC(C1)(F)F.Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















